

# An In-depth Technical Guide to 1,2-Distearoyl-3-palmitoyl-rac-glycerol

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## Compound of Interest

Compound Name: 1,2-Distearoyl-3-palmitoyl-rac-glycerol

Cat. No.: B571172

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This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological relevance of **1,2-Distearoyl-3-palmitoyl-rac-glycerol**, a triglyceride of significant interest to researchers and professionals in drug development and lipidomics.

## Core Quantitative Data

The fundamental physicochemical properties of **1,2-Distearoyl-3-palmitoyl-rac-glycerol** are summarized in the table below, providing a ready reference for experimental design and data interpretation.

Property	Value	Source
Molecular Weight	863.4 g/mol	[1]
Average Mass	863.43 Da	[2]
Monoisotopic Mass	862.79894110 Da	[1]
Molecular Formula	C <sub>55</sub> H <sub>106</sub> O <sub>6</sub>	[1][2]
CAS Number	2177-99-3	[2]

## Experimental Protocols for Triglyceride Analysis

The analysis of specific triglycerides such as **1,2-Distearoyl-3-palmitoyl-rac-glycerol** from complex biological matrices requires robust and sensitive analytical techniques. Below are detailed protocols for common methodologies employed in lipidomics.

## Analysis of Triglycerides by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of intact triglycerides, a derivatization step to form fatty acid methyl esters (FAMES) is necessary for GC-MS analysis.<sup>[3]</sup>

### a. Lipid Extraction (Modified Folch Method)<sup>[3]</sup>

- To 50  $\mu\text{L}$  of plasma in a 1.5 mL microcentrifuge tube, add 1 mL of a 2:1 (v/v) chloroform:methanol solution.
- Vortex the mixture vigorously for 1 minute.
- Add 200  $\mu\text{L}$  of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.
- Centrifuge at 2,000 x g for 10 minutes.
- Carefully transfer the lower organic (chloroform) layer containing the lipids to a new glass tube.
- Evaporate the solvent under a gentle stream of nitrogen.

### b. Transesterification to Fatty Acid Methyl Esters (FAMES)<sup>[3]</sup>

- To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
- Securely cap the tube and heat at 80°C for 1 hour.
- After cooling, add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.
- Centrifuge at 1,500 x g for 5 minutes.
- Collect the upper hexane layer containing the FAMES for GC-MS analysis.

### c. GC-MS Analysis

- GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
- Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute all FAMES.
- Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of  $m/z$  50-650. FAMES are identified by their characteristic fragmentation patterns and retention times.

## Analysis of Intact Triglycerides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the analysis of intact triglycerides, providing information on the complete molecular species.

### a. Lipid Extraction (Modified Bligh & Dyer Method)<sup>[4]</sup>

- Thaw 100  $\mu$ L of plasma on ice.
- Add an internal standard (e.g., triheptadecanoin).
- Add 375  $\mu$ L of a 1:2 (v/v) chloroform:methanol mixture and vortex for 1 minute.
- Add 125  $\mu$ L of chloroform and vortex for 1 minute.
- Add 125  $\mu$ L of water and vortex for 1 minute.
- Centrifuge at 2,000 x g for 10 minutes at 4°C.
- Collect the lower organic phase.
- Dry the solvent under nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water at 2:1:1, v/v/v).<sup>[4]</sup>

### b. LC-MS/MS Analysis<sup>[4][5]</sup>

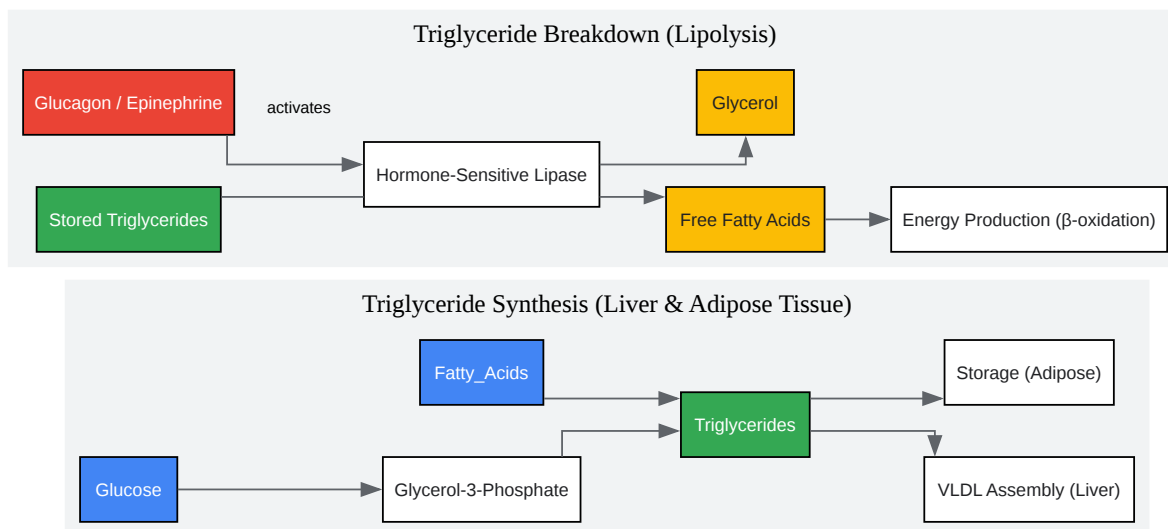
- LC Column: A C18 reversed-phase column is commonly used for triglyceride separation.[4]
- Mobile Phase: A gradient of acetonitrile/water and isopropanol, both containing ammonium formate and formic acid, is effective.[4]
- Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. Triglycerides are typically detected as ammonium adducts.[6] Multiple reaction monitoring (MRM) is employed for quantification, using transitions where the precursor ion is the triglyceride adduct and the product ion results from the neutral loss of a fatty acid.[5]

## Biological Significance and Signaling Pathways

Triglycerides are central to energy metabolism and are implicated in various signaling pathways. While **1,2-Distearoyl-3-palmitoyl-rac-glycerol** is primarily an energy storage molecule, its components and metabolites, such as diacylglycerol (DAG), are potent second messengers.

## Triglyceride Metabolism

The synthesis and breakdown of triglycerides are tightly controlled by hormonal and nutritional signals. Insulin promotes triglyceride synthesis and storage, while glucagon stimulates lipolysis, the breakdown of triglycerides into fatty acids and glycerol.[1][2]

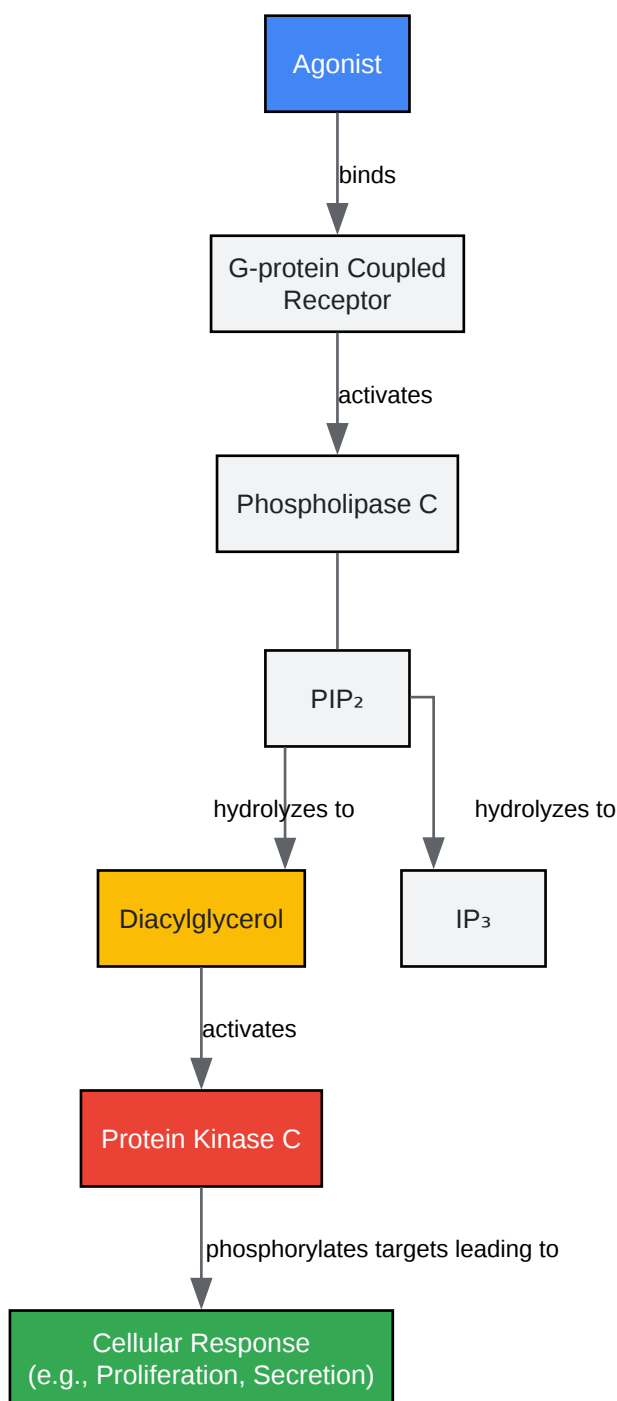


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A simplified overview of triglyceride synthesis and breakdown pathways.

## Diacylglycerol (DAG) Signaling Pathway

Diacylglycerol, which can be derived from triglycerides, is a critical second messenger that activates Protein Kinase C (PKC).<sup>[7][8]</sup> The DAG signaling pathway is involved in a multitude of cellular processes, including cell growth, proliferation, and insulin secretion.<sup>[7][9][10]</sup>



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